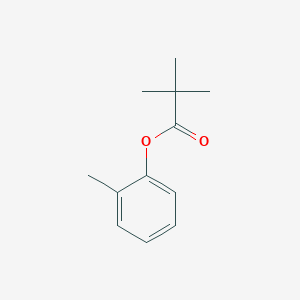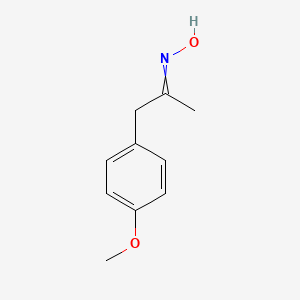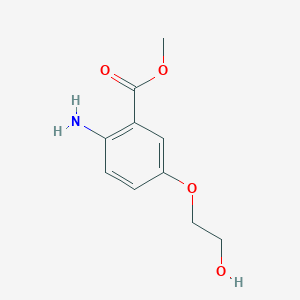![molecular formula C12H17N3O3 B8676168 TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE](/img/structure/B8676168.png)
TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE: is a chemical compound with the molecular formula C12H17N3O3 and a molecular weight of 251.29 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE typically involves the reaction of tert-butyl carbamate with 3-(N-hydroxycarbamimidoyl)phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using column chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oximes or nitroso compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted carbamates or ureas.
Wissenschaftliche Forschungsanwendungen
Chemistry: TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals .
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. It is also employed in the development of enzyme inhibitors and probes for biochemical assays .
Medicine: It is investigated for its therapeutic properties, including its ability to inhibit specific enzymes and modulate biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction can lead to the inhibition of enzyme-catalyzed reactions and the regulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl [3-(hydroxymethyl)phenyl]carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
Uniqueness: TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the N-hydroxycarbamimidoyl group allows for unique interactions with enzymes and receptors, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C12H17N3O3 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)14-9-6-4-5-8(7-9)10(13)15-17/h4-7,17H,1-3H3,(H2,13,15)(H,14,16) |
InChI-Schlüssel |
JNQPZLNSWMBXIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=NO)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














